5-Aminothiazole-2-thiol

描述

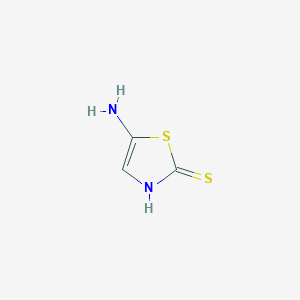

5-Aminothiazole-2-thiol is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. It is a derivative of thiazole, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. The presence of an amino group at the 5-position and a thiol group at the 2-position makes this compound particularly interesting for various chemical and biological applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminothiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiourea with α-haloketones or α-haloesters. The general reaction scheme is as follows:

Starting Materials: Thiourea and an α-haloketone or α-haloester.

Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium, often under reflux conditions.

Cyclization: The thiourea reacts with the α-haloketone or α-haloester to form the thiazole ring, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

化学反应分析

Types of Reactions

5-Aminothiazole-2-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines, reduced thiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

科学研究应用

Anticancer Activity

5-Aminothiazole-2-thiol exhibits potent anticancer properties across various human cancer cell lines. Key findings include:

- Breast Cancer : In vitro studies indicate significant inhibition of cell proliferation in MCF-7 breast cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting key signaling pathways associated with cell survival and proliferation .

- Leukemia : The compound has shown notable antiproliferative effects against K562 chronic myeloid leukemia cells, suggesting its potential as a therapeutic agent .

- Other Cancers : It also demonstrates activity against lung (A549), colon, CNS, melanoma, ovarian, renal, and prostate cancer cell lines, indicating a broad spectrum of anticancer efficacy .

Case Studies in Cancer Research

- Study on Breast Cancer : A derivative of this compound displayed a T/C value of 40% in xenograft models, indicating promising antitumor activity.

- Mechanistic Insights : The compound's anticancer effects are linked to its ability to trigger apoptotic pathways and inhibit phosphodiesterase type 5 (PDE5), which is crucial for regulating cellular signaling related to cancer growth .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored extensively:

- Mycobacterium tuberculosis : Research indicates that derivatives of this compound exhibit significant antibacterial activity against drug-resistant strains of M. tuberculosis. Some analogs have shown sub-micromolar minimum inhibitory concentrations (MICs) and rapid bactericidal activity .

- Broad Spectrum Activity : While primarily effective against mycobacterial species, some derivatives have also demonstrated limited activity against other bacteria such as Staphylococcus aureus, suggesting potential for broader applications in infectious disease treatment .

Case Studies in Antimicrobial Research

- Evaluation Against M. tuberculosis : A study found that a specific derivative achieved complete sterilization of cultures within seven days at low concentrations (0.625 μM), confirming its bactericidal properties .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are notable due to its ability to inhibit cyclooxygenase (COX) enzymes:

- Mechanism : By inhibiting COX-1 and COX-2 enzymes, the compound reduces the production of inflammatory mediators, contributing to its therapeutic potential in treating inflammatory diseases .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Key Findings |

|---|---|---|

| Anticancer | MCF-7 (Breast), K562 (Leukemia), A549 (Lung) | Significant inhibition; apoptosis induction |

| Antimicrobial | M. tuberculosis | Sub-micromolar MICs; rapid bactericidal action |

| Anti-inflammatory | COX enzymes | Reduces inflammatory mediators |

作用机制

The mechanism of action of 5-Aminothiazole-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.

相似化合物的比较

Similar Compounds

2-Aminothiazole: Lacks the thiol group at the 2-position, making it less reactive in certain chemical reactions.

5-Aminothiazole-4-carboxylic acid: Contains a carboxylic acid group instead of a thiol group, leading to different chemical and biological properties.

2-Mercaptothiazole: Contains a thiol group but lacks the amino group, resulting in different reactivity and applications.

Uniqueness

5-Aminothiazole-2-thiol is unique due to the presence of both an amino group and a thiol group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

生物活性

5-Aminothiazole-2-thiol, a compound belonging to the aminothiazole family, has garnered attention for its diverse biological activities. This article reviews the pharmacological potential of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its mechanisms of action and structure-activity relationships.

Chemical Structure and Synthesis

This compound is characterized by a thiazole ring with an amino group and a thiol group at the 2 and 5 positions, respectively. The synthesis typically involves the cyclocondensation of thiourea with appropriate carbonyl compounds, leading to various derivatives that can enhance biological activity.

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of aminothiazole derivatives. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines, including:

- Breast Cancer : In vitro studies show significant inhibition of cell proliferation in MCF-7 breast cancer cells.

- Leukemia : The compound has been tested against K562 chronic myeloid leukemia cells, revealing notable antiproliferative effects.

- Lung Cancer : A549 lung adenocarcinoma cells also exhibit sensitivity to treatment with this compound.

Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:

2. Antimicrobial Activity

This compound has shown promising antimicrobial properties against a range of pathogens. Studies report:

- Bacterial Activity : The compound demonstrates effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 3.91 to 7.81 µg/mL.

- Antitubercular Activity : Recent studies indicate that derivatives of aminothiazoles possess activity against Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment.

Table 2 provides details on antimicrobial efficacy:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 4.0 | |

| Escherichia coli | 6.25 | |

| Mycobacterium tuberculosis | 3.91 |

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. In vitro studies demonstrate:

- Reduction in prostaglandin E2 (PGE2) levels by up to 98% at low concentrations.

- Compounds derived from this scaffold show IC50 values ranging from 0.41 to 0.93 µM for COX-2 inhibition.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased cell death.

- Enzyme Inhibition : By inhibiting COX enzymes, it reduces inflammatory mediators and contributes to its anti-inflammatory effects.

- Targeting Signaling Pathways : It may interfere with key signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies highlight the therapeutic potential of 5-aminothiazole derivatives:

-

Study on Breast Cancer : A derivative showed significant tumor growth inhibition in xenograft models, suggesting its potential for further development as an anticancer agent.

"The compound displayed a T/C value of 40% in vivo models, indicating promising antitumor activity" .

- Antimicrobial Efficacy Against Tuberculosis : A derivative was evaluated for its effectiveness against drug-resistant strains of M. tuberculosis, showing enhanced activity compared to standard treatments.

常见问题

Basic Research Questions

Q. What are the optimal synthetic pathways for 5-Aminothiazole-2-thiol, and how can reaction yields be improved?

The synthesis of this compound typically involves cyclization and nucleophilic substitution reactions. For example, a reflux reaction with thiourea in absolute ethanol (12 hours) followed by recrystallization from ethanol yields the compound . Key parameters for optimization include:

- Reaction time and temperature : Prolonged reflux ensures complete conversion.

- Solvent selection : Polar solvents like ethanol enhance solubility of intermediates.

- Purification : Recrystallization using ethanol or sodium bicarbonate washes improves purity .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Essential techniques include:

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., thiol S-H stretch near 2550 cm⁻¹) .

- 1H-NMR : Confirms proton environments (e.g., amine protons at δ 5.0–6.0 ppm and thiazole protons at δ 7.0–8.0 ppm) .

- Elemental Analysis : Validates stoichiometric composition (C, H, N, S percentages) .

Q. How should researchers handle storage and stability challenges for this compound?

- Storage : Store in airtight containers at –20°C to prevent oxidation of the thiol group. Avoid prolonged exposure to light or moisture .

- Degradation monitoring : Regularly analyze stored samples via TLC or HPLC to detect decomposition products (e.g., disulfide formation) .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model:

- Electron density distribution : Predicts reactive sites (e.g., nucleophilic thiol group) .

- Frontier molecular orbitals : HOMO-LUMO gaps correlate with kinetic stability and redox behavior .

- Thermochemical data : Validates experimental atomization energies with <3 kcal/mol deviation .

Q. What strategies resolve contradictions between experimental and computational data in reactivity studies?

- Sensitivity analysis : Vary DFT parameters (e.g., exchange-correlation functionals) to assess robustness .

- Experimental validation : Compare computed reaction pathways with kinetic studies (e.g., substituent effects on thiourea cyclization) .

Q. How does the thiol group influence the compound’s reactivity in heterocyclic synthesis?

The thiol group acts as:

- A nucleophile : Participates in Michael additions or disulfide bond formation .

- A directing group : Facilitates regioselective functionalization of the thiazole ring . Example: Reaction with 2-chloro-N-(thiazol-2-yl) acetamide under basic conditions (K₂CO₃) yields acetamide derivatives .

Q. What are emerging applications of this compound in pharmacological or materials research?

- Pharmacology : Serves as a precursor for COX-1/2 inhibitors or benzothiazole-based antitumor agents .

- Materials science : Functionalizes polymers or nanoparticles via thiol-metal coordination .

Q. Methodological Notes

属性

IUPAC Name |

5-amino-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S2/c4-2-1-5-3(6)7-2/h1H,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFCSYHXNOKHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=S)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403316 | |

| Record name | 5-Amino-thiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6294-51-5 | |

| Record name | 6294-51-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-thiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。